![molecular formula C16H15N3O5S B2499190 Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 899960-49-7](/img/structure/B2499190.png)
Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The arylmethylidene derivatives of furan-2(3H)-ones, including compounds similar to Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate, are pivotal in synthesizing various heterocyclic compounds. These compounds contain pyrimidine and pyridazine structural fragments, analogous to nitrogen-containing bases of the pyrimidine series. Such syntheses lead to the creation of new biologically active compounds with potential in plant growth regulation and other applications (Aniskova, Grinev, & Yegorova, 2017).
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate, has shown these compounds to be effective antiprotozoal agents. They demonstrate strong DNA affinity and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential for treating protozoal infections (Ismail et al., 2004).
Antimicrobial Activity
Compounds synthesized from ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have shown promising antimicrobial activity against Staphylococcus aureus, suggesting potential uses in developing new antibiotics (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, related to Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds have shown to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), with significant analgesic and anti-inflammatory activities, suggesting their use in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Targeting Multidrug Resistant Cancer Cells
4-Substituted-5-methyl-furo[2,3-d]pyrimidines, structurally related to Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate, have been designed and synthesized as microtubule targeting agents. These agents are effective against multidrug-resistant cancer cells, overcoming Pgp and βIII-tubulin mediated drug resistance, and showing significant antitumor activity in preclinical models (Devambatla, Namjoshi, Choudhary, Hamel, Shaffer, Rohena, Mooberry, & Gangjee, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-18-13-12(14(20)19(2)16(18)22)11(6-7-17-13)25-8-9-4-5-10(24-9)15(21)23-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYVFPDMKMFGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylmethyl]furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

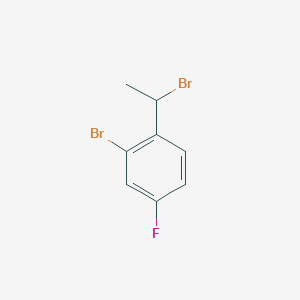
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2499108.png)
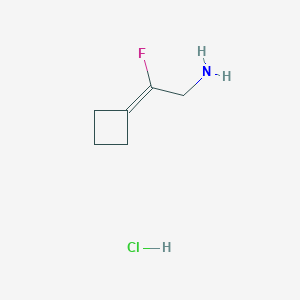


![1-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)-1-ethanone](/img/structure/B2499113.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2499116.png)
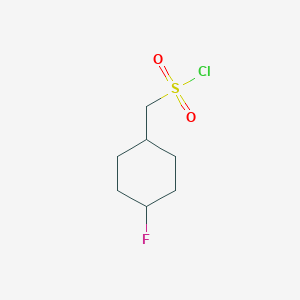
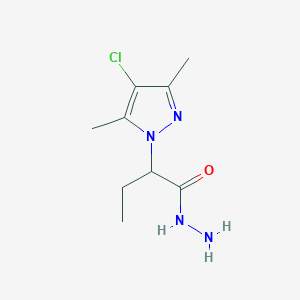

![5-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-chlorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2499123.png)
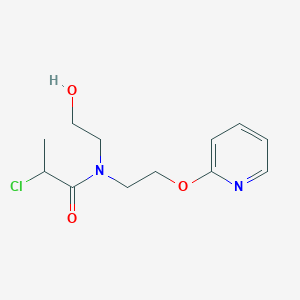
![N-[3-[(6-Cyclopropyl-5-fluoropyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2499125.png)
![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)